[4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Overview
Description
[4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone is a complex organic compound that features a piperazine ring substituted with a difluorophenyl sulfonyl group and a furan-2-yl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 2,6-difluorobenzenesulfonyl chloride with piperazine to form the sulfonylpiperazine intermediate. This intermediate is then reacted with furan-2-yl methanone under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the methanone group may produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, [4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of difluorophenyl and furan moieties on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be explored for its activity against various diseases, including its potential as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl and furan groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
[4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of [4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both difluorophenyl and furan moieties allows for unique interactions and reactivity compared to similar compounds with different heterocyclic rings.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4S/c16-11-3-1-4-12(17)14(11)24(21,22)19-8-6-18(7-9-19)15(20)13-5-2-10-23-13/h1-5,10H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXODADLRQLUTFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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